molecular formula C24H21FN4O5 B2544766 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1358721-32-0

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2544766
CAS No.: 1358721-32-0
M. Wt: 464.453
InChI Key: LDWLQDPBNPCKAH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group, which may enhance electron density and influence binding interactions.
  • An N-(4-fluorobenzyl)acetamide side chain, a common pharmacophore in medicinal chemistry linked to improved bioavailability and target affinity.

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O5/c1-32-19-10-7-16(12-20(19)33-2)22-27-23(34-28-22)18-4-3-11-29(24(18)31)14-21(30)26-13-15-5-8-17(25)9-6-15/h3-12H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWLQDPBNPCKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, with a molecular weight of approximately 429.5 g/mol. Its structure includes a 1,2,4-oxadiazole moiety and a pyridine ring, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study evaluating a series of 1,2,4-oxadiazole derivatives found that certain compounds demonstrated potent cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group in the structure was noted to enhance the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study focused on similar oxadiazole derivatives reported selective inhibition of BuChE, which is relevant for treating neurodegenerative diseases like Alzheimer's . The specific activity of our compound in this regard remains to be fully elucidated but is promising based on structural analogs.

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of new compounds. In vivo studies using animal models have shown varying degrees of toxicity associated with related oxadiazole compounds. For instance, toxicity assessments in zebrafish and mice revealed that certain derivatives could induce necrosis in tissues at higher concentrations while demonstrating lower toxicity at therapeutic doses .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxic effects against cancer cell lines; apoptosis induction noted.
Enzyme InhibitionSelective inhibitors of BuChE identified; potential applications in neurodegenerative diseases.
Toxicity EvaluationVariability in toxicity; necrosis observed at high doses in animal models.

The mechanisms underlying the biological activities of this compound likely involve:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Enzyme Interaction : Binding to AChE and BuChE may alter neurotransmitter levels, impacting neuronal function.
  • Cell Cycle Regulation : Modulation of cell cycle checkpoints could lead to inhibited proliferation in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound Name / ID Key Substituents Molecular Weight (g/mol) Synthesis Yield Activity/Notes
Target Compound 3,4-Dimethoxyphenyl, 4-fluorobenzyl Not reported Not reported Inferred stability from methoxy groups
Compound 60 () 5-Methyl-1,2,4-oxadiazole, pyridinyl ~571.2 (estimated) 45.5% SAR study candidate; oxadiazole enhances binding
Example 83 () Fluoroaryl, chromenone 571.198 (M+1) 19% Patent example; fluorination improves lipophilicity
Benzo[b][1,4]oxazin derivatives () Substituted-phenyl oxadiazole, benzoxazin ~350–450 (estimated) "Better yields" Focus on heterocyclic diversity for solubility

Key Observations :

  • Synthetic Efficiency : The target compound’s synthesis likely involves cross-coupling reactions (e.g., palladium catalysis, as in and ), but yields may vary based on substituent complexity. For example, fluorinated analogs () show lower yields (19%) compared to methyl-oxadiazole derivatives (45.5% in ) .
Acetamide Derivatives with Bioactive Profiles
Compound Class (Evidence) Core Structure Reported Activity Reference Standard
Target Compound N-(4-fluorobenzyl)acetamide Hypothesized anti-inflammatory N/A (no direct data)
Anti-exudative acetamides () Triazole-furan-acetamide hybrids 10 mg/kg dose; comparable to diclofenac sodium (8 mg/kg) Diclofenac sodium
N-[4-Acetyl-thiadiazol-2-yl]acetamide () Thiadiazole-acetamide Crystallography studied; no bioactivity reported N/A

Key Observations :

  • Pharmacological Potential: Acetamide derivatives in demonstrate anti-exudative activity, suggesting that the target compound’s 4-fluorobenzyl group—a bioisostere for chlorophenyl or methyl groups—could enhance potency or selectivity .
  • Stereoelectronic Effects: The 4-fluorobenzyl substituent in the target compound may reduce oxidative metabolism compared to unfluorinated analogs, as seen in fluorinated chromenones () .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the oxadiazole ring via cyclization of nitrile precursors with hydroxylamine derivatives. Key steps include:

  • Step 1: Reaction of 3,4-dimethoxyphenyl nitrile with hydroxylamine to form an amidoxime intermediate.
  • Step 2: Cyclization with a pyridone derivative under reflux in dimethylformamide (DMF) or dichloromethane (DCM) .
  • Step 3: Coupling with 4-fluorobenzylamine using carbodiimide-based coupling reagents. Critical parameters include temperature control (40–80°C), reaction time (12–48 hours), and purification via column chromatography or recrystallization. NMR and mass spectrometry are essential for verifying intermediate and final product purity .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HR-MS): For molecular weight validation and fragmentation pattern analysis.
  • Infrared Spectroscopy (IR): To identify functional groups like carbonyl (C=O) and oxadiazole (C=N) stretches .
  • X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values in kinase inhibition assays) may arise from:

  • Assay variability: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .
  • Structural analogs: Compare with derivatives like 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)acetamide to isolate substituent effects .
  • Solubility limitations: Pre-solubilize in DMSO or cyclodextrin to ensure homogeneous distribution in biological matrices .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on the oxadiazole ring’s electron-deficient nature and π-π stacking with aromatic residues .
  • QSAR Modeling: Train models on analogs with varied substituents (e.g., methoxy vs. fluoro groups) to predict potency .
  • MD Simulations: Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., acetamide carbonyl with Lys123) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Isosteric replacements: Substitute the 3,4-dimethoxyphenyl group with bioisosteres like 3,4-difluorophenyl to reduce CYP450-mediated oxidation .
  • Prodrug strategies: Introduce ester moieties at the pyridone oxygen to enhance solubility and delay hydrolysis .
  • In vitro assays: Use liver microsomes or hepatocytes to quantify metabolite formation and guide structural optimization .

Methodological Case Studies

Case Study: Interpreting conflicting cytotoxicity data in cancer cell lines

  • Hypothesis: Discrepancies between MTT and clonogenic assays may reflect off-target effects.
  • Approach:
  • Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. oxidative stress) .
  • Validate using siRNA knockdown of suspected off-target kinases .
    • Outcome: If off-target activity is confirmed, refine the scaffold via fragment-based drug design .

Case Study: Enhancing blood-brain barrier (BBB) penetration for neurotherapeutic applications

  • Structural modifications:
  • Reduce molecular weight (<450 Da) by replacing the 4-fluorobenzyl group with a trifluoromethyl analog .
  • Introduce hydrogen bond donors (e.g., hydroxyl groups) to improve passive diffusion .
    • In vivo validation: Use transgenic mouse models with fluorescent BBB markers to quantify brain uptake .

Key Recommendations for Researchers

  • Standardize assays: Use NIH-recommended protocols (e.g., NCI-60 screening) for reproducibility .
  • Collaborate: Share synthetic intermediates via platforms like PubChem to accelerate SAR exploration .

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